

# High-performance liquid chromatography (HPLC) method for Troxerutin analysis

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# **Application Notes and Protocols for HPLC Analysis of Troxerutin**

These application notes provide detailed methods for the quantitative analysis of **Troxerutin** in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

## Method 1: Analysis of Troxerutin in Bulk and Pharmaceutical Formulations

This method is suitable for the routine quality control of **Troxerutin** in bulk drug substances and solid dosage forms.

## **Chromatographic Conditions**



| Parameter          | Condition   |
|--------------------|---|
| Column             | C18 (Dimensions and particle size not specified in the source)                    |
| Mobile Phase       | 20 mM Phosphate buffer (pH 8.0) : Acetonitrile : Methanol (60:25:15, v/v/v)[1][2] |
| Flow Rate          | 1.0 mL/min[1][2]  |
| Detection          | UV at 254 nm[1]   |
| Injection Volume   | 20 μL   |
| Column Temperature | Ambient   |

**Validation Summary** 

| Parameter                     | Result       |
|-------------------------------|--------------|
| Linearity Range               | 5 - 25 μg/mL |
| Limit of Detection (LOD)      | 0.2628 μg/mL |
| Limit of Quantification (LOQ) | 0.7966 μg/mL |
| Precision (%RSD)              | 0.1615%      |

## **Experimental Protocol**

- 1. Preparation of Mobile Phase:
- Prepare a 20 mM solution of a suitable phosphate salt (e.g., potassium dihydrogen phosphate) in water.
- Adjust the pH of the buffer solution to 8.0 using a suitable base (e.g., potassium hydroxide).
- Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 60:25:15 (v/v/v).
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
- 2. Preparation of Standard Stock Solution (500 µg/mL):

### Methodological & Application

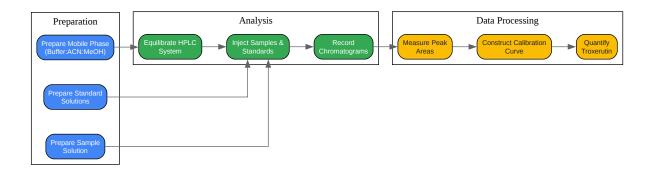


- Accurately weigh 25 mg of Troxerutin reference standard.
- Transfer it to a 50 mL volumetric flask.
- Dissolve and dilute to volume with 0.1 M acetic acid.
- 3. Preparation of Working Standard Solutions:
- Serially dilute the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 μg/mL.
- 4. Preparation of Sample Solution (from Tablets):
- Weigh and powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of Troxerutin and transfer it to a 100 mL volumetric flask.
- Add approximately 50 mL of 0.1 M acetic acid and sonicate for 10 minutes to dissolve the Troxerutin.
- Dilute to volume with 0.1 M acetic acid and mix well.
- Filter the solution through a 0.45 μm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
- 5. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 μL of the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area for **Troxerutin**.
- 6. Calculation:



• Quantify the amount of **Troxerutin** in the sample by comparing its peak area with the peak areas of the standard solutions using a calibration curve.

## **Experimental Workflow**



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Caption: Workflow for **Troxerutin** analysis in bulk and formulations.

## Method 2: Simultaneous Analysis of Troxerutin and Calcium Dobesilate in Tablets

This stability-indicating RP-HPLC method allows for the simultaneous determination of **Troxerutin** and Calcium Dobesilate in a combined tablet formulation.

## **Chromatographic Conditions**



| Parameter          | Condition   |
|--------------------|---|
| Column             | Enable C18G (250 x 4.6 mm, 5 μm)  |
| Mobile Phase       | Acetonitrile: Methanol: 0.02M Potassium Dihydrogen Orthophosphate buffer (pH 4.0) (25:10:65, v/v/v) |
| Flow Rate          | 0.5 mL/min  |
| Detection          | UV at 210 nm  |
| Injection Volume   | Not specified   |
| Column Temperature | Not specified   |

**Validation Summary** 

| Parameter                     | Troxerutin | Calcium Dobesilate |
|-------------------------------|------------|--------------------|
| Retention Time (min)          | 6.69       | 3.56               |
| Linearity Range (μg/mL)       | 62.5 - 250 | 62.5 - 250         |
| Limit of Detection (LOD)      | 0.5 μg/mL  | 3 ng/mL            |
| Limit of Quantification (LOQ) | 1 μg/mL    | 10 ng/mL           |
| Precision (%RSD)              | 0.215%     | 0.258%             |
| Mean Recovery                 | 99.8%      | Not specified      |

## **Experimental Protocol**

- 1. Preparation of Mobile Phase:
- Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.
- Adjust the pH to 4.0 with orthophosphoric acid.
- Mix acetonitrile, methanol, and the phosphate buffer in the ratio of 25:10:65 (v/v/v).
- Degas the mobile phase before use.



- 2. Preparation of Standard Stock Solution:
- Accurately weigh and transfer 50 mg of Troxerutin and 50 mg of Calcium Dobesilate reference standards into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500  $\mu g/mL$  for each component.
- 3. Preparation of Working Standard Solutions:
- Prepare a series of dilutions from the stock solution using the mobile phase to cover the linearity range of 62.5 - 250 μg/mL for both analytes.
- 4. Preparation of Sample Solution:
- · Weigh and finely powder 20 tablets.
- Transfer a quantity of the powder equivalent to 500 mg of Troxerutin and 500 mg of Calcium Dobesilate into a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes.
- Dilute to volume with the mobile phase and mix.
- Filter the solution through a 0.45 μm membrane filter.
- Further dilute the filtrate with the mobile phase to bring the concentration of both drugs into the linearity range.
- 5. Chromatographic Analysis:
- Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate.
- Inject the standard and sample solutions.
- Monitor the elution and record the chromatograms. Troxerutin will elute at approximately
   6.69 minutes and Calcium Dobesilate at 3.56 minutes.



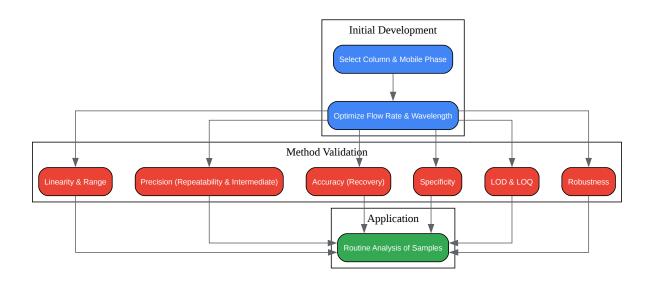
#### 6. System Suitability:

Perform system suitability tests to ensure the performance of the chromatographic system.
 Parameters such as theoretical plates, tailing factor, and resolution between the two peaks should be monitored.

#### 7. Calculation:

 Calculate the concentration of **Troxerutin** and Calcium Dobesilate in the sample by comparing the peak areas with the calibration curve generated from the working standard solutions.

## **Logical Relationship of Method Development**



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Caption: Logical flow of HPLC method development and validation.



## Method 3: Rapid Analysis of Troxerutin in Food Supplements

This method utilizes fused-core column technology for a fast analysis of **Troxerutin** along with other flavonoids in food supplements.

**Chromatographic Conditions** 

| Parameter          | Condition   |
|--------------------|---|
| Column             | Ascentis Express RP-Amide (100 x 3.0 mm, 2.7 μm)                  |
| Mobile Phase       | Acetonitrile: Water solution of acetic acid (pH 3.0) (30:70, v/v) |
| Flow Rate          | 1.0 mL/min  |
| Detection          | UV at 255 nm  |
| Injection Volume   | 5 μL  |
| Column Temperature | 50 °C   |

**Validation Summary** 

| Parameter                 | Result          |
|---------------------------|-----------------|
| Linearity (r)             | 0.9991 - 0.9998 |
| Mean Recovery             | 96.2 - 104.4 %  |
| Intraday Precision (%RSD) | 0.5 - 3.5 %     |
| Analysis Time             | < 5 minutes     |

## **Experimental Protocol**

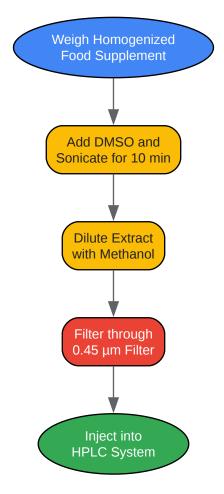
- 1. Preparation of Mobile Phase:
- Prepare an aqueous solution of acetic acid and adjust the pH to 3.0.



- Mix acetonitrile and the acidic water in a 30:70 (v/v) ratio.
- Degas the mobile phase.
- 2. Preparation of Standard Stock Solution:
- Prepare individual or mixed stock solutions of Troxerutin and other relevant flavonoids in a suitable solvent.
- 3. Preparation of Working Standard Solutions:
- Dilute the stock solution(s) with the mobile phase to prepare a series of calibration standards.
- 4. Sample Preparation (Food Supplements):
- Accurately weigh a portion of the homogenized food supplement sample.
- Extract the flavonoids with 100% dimethyl sulfoxide (DMSO) using an ultrasonic bath for 10 minutes.
- Dilute the extract with methanol.
- Filter the solution through a 0.45 μm filter prior to injection.
- 5. Chromatographic Analysis:
- Equilibrate the Ascentis Express RP-Amide column with the mobile phase at 50 °C until a stable baseline is obtained.
- Inject 5 µL of the prepared standards and samples.
- Record the chromatograms.
- 6. Calculation:
- Identify and quantify **Troxerutin** in the samples by comparing the peak retention time and area with those of the standards.



## **Sample Preparation Workflow for Food Supplements**



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Caption: Workflow for preparing food supplement samples for HPLC analysis.

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## References

- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]



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